![molecular formula C11H10F6O B3043129 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol CAS No. 742097-70-7](/img/structure/B3043129.png)
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol
Overview
Description
“1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol” is a chemical compound with the molecular formula C10H8F6O . It is used for research and development purposes . This compound is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Synthesis Analysis
The synthesis of this compound involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . Another process for the synthesis of a similar compound, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, has been patented and involves the use of a novel process that results in relatively high yield and with a lower degree of exothermicity .Molecular Structure Analysis
The molecular structure of “1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol” can be represented by the formula C10H8F6O . The 3D structure of this compound can be viewed using specific software .Scientific Research Applications
Pharmaceutical Synthesis
Overview:(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: (abbreviated as (S)-3,5-BTPE) serves as a valuable intermediate in pharmaceutical synthesis. Its optical isomer, ®-3,5-BTPE, is equally important for different applications.
Applications:- NK1 Antagonists :
- ®-3,5-BTPE is used in compounding NK1 receptor antagonists, such as aprepitant, rolapitant, and fosaprepitant. These drugs are widely employed for treating chemotherapy-induced nausea and vomiting .
H-Bond Catalysts
Overview: The 3,5-bis(trifluoromethyl)phenyl motif plays a crucial role in H-bond catalysts.
Applications:- Organic Transformations :
Solvent Systems
Overview: The compound’s solubility and stability in specific solvent systems contribute to its applications.
Applications:- Deep-Eutectic Solvents (NADES) :
- (S)-3,5-BTPE can be produced efficiently using whole-cell catalysts in NADES-containing reaction systems. These solvents enhance substrate-to-catalyst ratios (S/C) and provide an attractive environment for biocatalysis .
Isocyanate Chemistry
Overview: The compound’s reactivity toward isocyanates opens up interesting synthetic pathways.
Applications:- Arylaminothiocarbonylpyridinium Zwitterionic Salts :
Cofactor Regeneration
Overview: Efficient cofactor regeneration is crucial for biocatalytic processes.
Applications:- Whole-Cell Biocatalysis :
- By optimizing reaction parameters and introducing choline chloride:trehalose (ChCl:T) into the system, (S)-3,5-BTPE production via whole-cell biocatalysis can be significantly enhanced. ChCl:T improves cell membrane permeability and reduces cytotoxicity, leading to higher yields .
Safety and Hazards
This compound should be handled with care. Avoid dust formation, do not get in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance. Keep containers tightly closed in a dry, cool and well-ventilated place .
Mechanism of Action
Target of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol involves key hydrogen bonding interactions with the protein . This compound is also capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that the compound can lower the pka of the cyclic carbamate, which improves drug potency .
Action Environment
It’s known that the compound can be stored in a sealed, dry environment at 2-8°c .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQJJEHEDHLDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol | |
CAS RN |
742097-70-7 | |
Record name | 742097-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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